Cobalt nitrate

説明

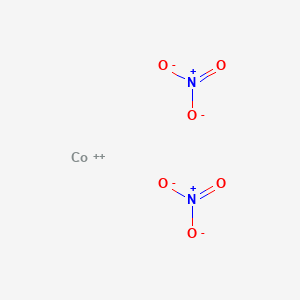

Cobalt nitrate is an inorganic compound with the chemical formula Co(NO₃)₂. It is a salt of cobalt in its +2 oxidation state. The most common form of this compound is the hexahydrate, Co(NO₃)₂·6H₂O, which appears as red-brown deliquescent crystals that are highly soluble in water and other polar solvents . This compound is widely used in various industrial and scientific applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions: Cobalt nitrate can be synthesized through several methods:

Direct Reaction: Cobalt metal reacts with nitric acid to form this compound: [ \text{Co} + 4\text{HNO}_3 + 4\text{H}_2\text{O} \rightarrow \text{Co(H}_2\text{O)}_6(\text{NO}_3)_2 + 2\text{NO}_2 ]

Oxidation of Cobalt Oxide: Cobalt oxide reacts with nitric acid: [ \text{CoO} + 2\text{HNO}_3 + 5\text{H}_2\text{O} \rightarrow \text{Co(H}_2\text{O)}_6(\text{NO}_3)_2 ]

Reaction with Cobalt Carbonate: Cobalt carbonate reacts with nitric acid: [ \text{CoCO}_3 + 2\text{HNO}_3 + 5\text{H}_2\text{O} \rightarrow \text{Co(H}_2\text{O)}_6(\text{NO}_3)_2 + \text{CO}_2 ]

Industrial Production Methods: In industrial settings, this compound is typically produced by dissolving cobalt metal or cobalt oxide in nitric acid, followed by crystallization to obtain the hexahydrate form .

化学反応の分析

Thermal Decomposition

Cobalt nitrate hexahydrate () undergoes multi-stage decomposition under controlled conditions:

2.1. Precipitation with Hydroxide Ions

Adding to produces cobalt(II) hydroxide:

2.2. Reaction with Ammonia

-

Limited NH3NH_3NH3 : Forms a basic salt precipitate:

-

Excess NH3NH_3NH3 : Ligand substitution yields the hexaammine complex:

2.3. Carbonate Interaction

Carbonate ions precipitate cobalt(II) carbonate or a hydrated basic carbonate:

3.1. Thiocyanate Complex

Ammonium thiocyanate () forms a blue tetraisothiocyanatocobaltate(II) complex:

3.2. Hydrogen Peroxide Reaction

With and , oxidizes to dark brown :

科学的研究の応用

Catalytic Applications

Cobalt nitrate is utilized as a precursor in the synthesis of cobalt oxide nanoparticles, which exhibit significant catalytic activity. These nanoparticles have been studied for their role in various catalytic processes, including:

- Electrocatalysis : this compound is used to produce electrocatalysts for oxygen evolution reactions (OER). For instance, CoFe/NC30% electrocatalyst demonstrated excellent performance with a low overpotential of 340 mV at 10 mA cm in alkaline conditions .

- Hydrogenation Reactions : Cobalt complexes derived from this compound have shown effectiveness in the hydrogenation of alkenes, making them valuable in organic synthesis .

Biomedical Applications

This compound has gained attention in the biomedical field for its potential in wound healing and tissue engineering:

- Wound Dressings : Research indicates that incorporating this compound into polyurethane (PU) matrices enhances mechanical strength and blood compatibility. Electrospun PU/cobalt nitrate composites exhibited improved wettability and reduced fiber diameter, making them suitable for wound dressing applications .

- Antibacterial Properties : Cobalt oxide nanoparticles synthesized from this compound have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus, indicating their potential use in medical devices and coatings .

Environmental Applications

This compound's role extends to environmental applications:

- Microalgae Cultivation : Studies have shown that this compound can enhance lipid production in microalgae, which is crucial for biofuel production. For example, varying concentrations of this compound led to a 25% increase in lipid content in certain microalgae species .

- Pollution Reduction : The synthesis process of this compound solutions has been optimized to reduce nitric acid consumption and minimize nitrogen oxides emissions, contributing to cleaner production methods .

Material Science Applications

In materials science, this compound serves as a precursor for various functional materials:

- Nanocomposites : The incorporation of this compound into polymer matrices can modify their properties, enhancing characteristics such as hydrophilicity and mechanical strength. This property is particularly beneficial for creating advanced materials for specific applications .

- Pigments and Dyes : this compound is utilized in the production of pigments and ceramics due to its ability to impart vibrant colors .

Data Tables

Case Studies

- Electrocatalytic Performance : A study on CoFe/NC30% electrocatalysts highlighted their exceptional performance in OER, showcasing the significance of this compound-derived materials in energy applications.

- Wound Dressing Development : Research on PU/cobalt nitrate composites demonstrated enhanced physicochemical properties suitable for medical applications, indicating the compound's potential to improve wound healing outcomes.

- Antibacterial Nanoparticles : The synthesis of cobalt oxide nanoparticles from this compound revealed strong antibacterial activity, suggesting their application in medical devices to prevent infections.

作用機序

The mechanism of action of cobalt nitrate involves its ability to release cobalt ions (Co²⁺) in aqueous solutions. These ions can interact with various molecular targets, including enzymes and proteins, affecting their activity and function. In catalytic applications, cobalt ions facilitate redox reactions by alternating between different oxidation states (Co²⁺ and Co³⁺), thereby enabling the conversion of reactants to products .

類似化合物との比較

Cobalt nitrate can be compared with other cobalt salts such as:

- Cobalt(II) Sulfate (CoSO₄): Similar to this compound, cobalt sulfate is used in catalysis and as a precursor for cobalt-based materials. cobalt sulfate is less soluble in water compared to this compound.

- Cobalt(II) Chloride (CoCl₂): Cobalt chloride is another commonly used cobalt salt with applications in humidity indicators and as a precursor for cobalt catalysts. It differs from this compound in its chloride ion content and hygroscopic properties.

- Cobalt Oxalate (CoC₂O₄): Cobalt oxalate is used in the preparation of cobalt oxide and other cobalt compounds. It is less soluble in water compared to this compound and is typically used in solid-state reactions .

This compound stands out due to its high solubility in water and its versatility in various chemical reactions and applications.

生物活性

Cobalt nitrate, a cobalt compound with the formula Co(NO₃)₂, has garnered attention in various biological and medical applications due to its unique properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and associated risks.

This compound is primarily known for its role as a precursor in the synthesis of cobalt-based nanomaterials, which exhibit diverse biological activities. The compound is involved in several physiological processes, including:

- Hematopoiesis : Cobalt acts as a central cofactor for vitamin B12, stimulating erythropoietin (EPO) production through the activation of hypoxia-inducible factor 1 (HIF-1). This process enhances red blood cell synthesis and improves oxygen transport in tissues .

- Reactive Oxygen Species (ROS) Production : this compound induces ROS generation, which plays a crucial role in its antimicrobial activity by damaging bacterial DNA and membranes . This property makes it a candidate for treating infections.

Therapeutic Applications

This compound's biological activity extends to several therapeutic applications:

- Antimicrobial Activity : Studies have shown that cobalt nanoparticles derived from this compound exhibit significant antimicrobial properties against various pathogens. The mechanism involves ROS production leading to oxidative stress in microbial cells .

- Wound Healing : Research indicates that this compound enhances angiogenesis and fibroblast proliferation, making it beneficial in wound healing applications. In animal studies, cobalt treatment improved wound closure rates and promoted new blood vessel formation .

- Cancer Treatment : Cobalt compounds have been investigated for their potential anti-cancer effects. They may inhibit tumor growth through mechanisms involving ROS generation and modulation of cellular signaling pathways .

Case Studies

Several studies have documented the effects of this compound in various biological contexts:

- This compound in Wound Dressings : A study developed polyurethane (PU) composites loaded with this compound, demonstrating improved blood compatibility and reduced cytotoxicity compared to pure PU. The composites exhibited prolonged blood clotting times and enhanced fibroblast proliferation rates, suggesting their potential as advanced wound dressings .

- In Vivo Angiogenesis Models : In rat models, subcutaneous injections of this compound led to increased expression of HIF-1α and vascular endothelial growth factor (VEGF), promoting angiogenesis and tissue repair under hypoxic conditions .

- Toxicological Assessments : Animal studies have highlighted the toxic effects of cobalt exposure, including potential impacts on bone marrow and cardiovascular health. For instance, intravenous administration of cobalt compounds has shown significant accumulation in liver and kidney tissues, raising concerns about long-term exposure risks .

Risks and Safety Considerations

While this compound presents promising biological activities, it is not without risks:

- Toxicity : Cobalt compounds can be toxic at high concentrations. Reports indicate that ingestion or excessive exposure may lead to severe health issues such as respiratory distress and cardiac arrest .

- Carcinogenic Potential : The National Toxicology Program has classified certain cobalt compounds as reasonably anticipated to be human carcinogens based on animal studies that demonstrated tumor formation following exposure .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing cobalt nitrate hexahydrate, and how is its purity validated?

this compound hexahydrate ([Co(H₂O)₆][NO₃]₂) is typically synthesized by dissolving cobalt carbonate or oxide in concentrated nitric acid, followed by crystallization. To ensure purity, use gravimetric analysis (e.g., measuring residual nitrate via ion chromatography) and spectroscopic techniques like FT-IR (to confirm NO₃⁻ vibrational modes at ~1380 cm⁻¹) . X-ray diffraction (XRD) can verify crystallinity by matching peaks with reference data (monoclinic structure, space group P2₁/c) .

Q. How can researchers address the hygroscopic nature of this compound hexahydrate in experimental setups?

Due to its deliquescent properties, store the compound in a desiccator with anhydrous calcium chloride or silica gel. For moisture-sensitive reactions, use glove boxes or inert atmospheres (e.g., N₂ or Ar). Pre-dry samples at 55°C (hexahydrate) or 100°C (anhydrous form) to remove surface moisture, but avoid exceeding decomposition temperatures .

Q. What are the primary applications of this compound in coordination chemistry?

this compound serves as a precursor for synthesizing coordination complexes, such as carbonatotetraamminecobalt(III) nitrate and cobaloximes. For example, reacting Co(NO₃)₂ with ammonia and ammonium carbonate yields [Co(NH₃)₄CO₃]NO₃, which is used to study ligand substitution kinetics .

Advanced Research Questions

Q. How can Taguchi’s Design of Experiments (DOE) optimize this compound concentrations in catalytic or biological studies?

Taguchi’s DOE minimizes experimental runs while maximizing data robustness. For catalytic applications (e.g., Fischer-Tropsch synthesis), select factors like Co(NO₃)₂ concentration, calcination temperature, and support material (e.g., Al₂O₃). Use an L16 orthogonal array to test 4-level variations and analyze signal-to-noise ratios to identify optimal conditions .

Q. What experimental strategies resolve contradictions in thermal decomposition data for this compound hydrates?

Discrepancies in decomposition temperatures (e.g., hexahydrate decomposes at 55°C vs. 74°C) often arise from differing heating rates or atmospheric conditions. Use thermogravimetric analysis (TGA) with controlled O₂/N₂ environments and differential scanning calorimetry (DSC) to isolate phase transitions. Cross-validate with in situ XRD to track structural changes during decomposition .

Q. How does this compound function in the synthesis of NiCo@C/ZnO electromagnetic absorbers, and what parameters influence performance?

In NiCo@C/ZnO composites, this compound provides Co²⁺ ions for alloy formation with nickel during hydrothermal synthesis. Key parameters include:

- Molar ratio of Co(NO₃)₂ to Ni(NO₃)₂ (e.g., 1:1 for balanced alloy composition).

- Annealing temperature (500–700°C) to optimize carbon graphitization and ZnO crystallinity.

- EMW absorption performance correlates with particle size (10–50 nm) and interfacial polarization effects .

Q. Data Contradiction and Analysis

Q. How should researchers interpret conflicting solubility data for this compound in organic solvents?

Reported solubility in ethanol varies due to hydration state (anhydrous vs. hexahydrate) and solvent purity. For reproducibility, specify water content in solvents (e.g., use HPLC-grade ethanol) and document hydration state. Solubility can be quantified via UV-Vis spectroscopy by measuring Co²⁺ absorbance at 510 nm .

Q. Methodological Tables

Q. Safety and Handling

Q. What precautions are critical when handling this compound in nanoparticle synthesis?

this compound is a suspected carcinogen (H350). Use fume hoods, nitrile gloves, and PPE. For nanoparticle synthesis, employ wet-chemical methods to minimize aerosol formation. Dispose of waste via complexation with EDTA to stabilize Co²⁺ ions before neutralization .

特性

IUPAC Name |

cobalt(2+);dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.2NO3/c;2*2-1(3)4/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMZWBIQTDUYBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co(NO3)2, CoN2O6 | |

| Record name | COBALT(II) NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1397 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | cobalt(II) nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cobalt(II)_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10026-22-9 (hexahydrate), 10553-73-8 (dodecahydrate), 14690-59-6 (dihydrate), 24606-35-7 (tetrahydrate), 54264-08-3 (nonahydrate), 56767-13-6 (trihydrate), 22541-53-3 (Parent) | |

| Record name | Cobaltous nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010141056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9064970 | |

| Record name | Cobalt(II) nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cobalt nitrate is an odorless red solid. Sinks and mixes with water. (USCG, 1999), Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Pale red solid; [Merck Index] Red crystals, soluble in water; [MSDSonline], PALE RED POWDER. | |

| Record name | COBALT NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8442 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid, cobalt(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobaltous nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8049 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | COBALT(II) NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1397 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility: 97.929 lb/100 lb water at 70 °F /Cobaltous nitrate hexahydrate/, Water solubility: >669.6 g/L at 20 °C /Cobaltous nitrate hexahydrate/, Soluble in water, Solubility in water: soluble | |

| Record name | Cobaltous nitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT(II) NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1397 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.54 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.49 g/cu cm, 2.49 g/cm³ | |

| Record name | COBALT NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8442 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobaltous nitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT(II) NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1397 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Pale red powder, Red crystals | |

CAS No. |

10141-05-6, 14216-74-1 | |

| Record name | COBALT NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8442 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobaltous nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010141056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, cobalt salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014216741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, cobalt(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt(II) nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt dinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nitric acid, cobalt salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COBALTOUS NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65W79BFD5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cobaltous nitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT(II) NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1397 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

131 °F (USCG, 1999), Decomposes at 100-105 °C, MP: 55-56 °C (loses three H2O at 55 °C); liquid becomes green and decomposes to the oxide above 74 °C; soluble in water 1338 g/L at 0 °C, 2170 g/L at 80 °C); soluble in acetone and most organic solvents; slightly soluble in ammonium hydroxide /Cobaltous nitrate hexahydrate/ | |

| Record name | COBALT NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8442 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobaltous nitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。